molecular formula C10H12FO10P B14268275 1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)- CAS No. 137234-10-7

1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-

Cat. No.: B14268275
CAS No.: 137234-10-7
M. Wt: 342.17 g/mol
InChI Key: AAIVYKPLWJPTEA-WCTZXXKLSA-N
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Description

1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)- is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acid, fluoro, hydroxy, and phosphonooxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the cyclohexene ring, followed by the introduction of the carboxylic acid group. Subsequent steps involve the addition of the fluoro, hydroxy, and phosphonooxy groups under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)- undergoes various types of chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.

Scientific Research Applications

1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives with different functional groups. Examples include:

  • 1-cyclohexene-1-carboxylic acid derivatives with different substituents.
  • Fluoro-substituted cyclohexene compounds.
  • Hydroxy and phosphonooxy-substituted cyclohexene derivatives.

Uniqueness

What sets 1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)- apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

137234-10-7

Molecular Formula

C10H12FO10P

Molecular Weight

342.17 g/mol

IUPAC Name

(3R,4S,5S,6R)-5-(1-carboxyethenoxy)-6-fluoro-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H12FO10P/c1-3(9(13)14)20-8-6(11)4(10(15)16)2-5(7(8)12)21-22(17,18)19/h2,5-8,12H,1H2,(H,13,14)(H,15,16)(H2,17,18,19)/t5-,6-,7-,8-/m1/s1

InChI Key

AAIVYKPLWJPTEA-WCTZXXKLSA-N

Isomeric SMILES

C=C(C(=O)O)O[C@H]1[C@@H]([C@@H](C=C([C@H]1F)C(=O)O)OP(=O)(O)O)O

Canonical SMILES

C=C(C(=O)O)OC1C(C(C=C(C1F)C(=O)O)OP(=O)(O)O)O

Origin of Product

United States

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